5b-Cholestane-3a,7a,12a,23S,25-pentol
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Overview
Description
5b-cholestane-3a,7a,12a,23S,25-pentol is a 12-hydroxy steroid, a 25-hydroxy steroid, a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid and a 23-hydroxy steroid. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Stereochemistry and Biosynthesis in Human Urine
Research by Une et al. (2000) explored the structural aspects of 27-nor-5β-cholestane-3α,7α,12α,24,25-pentol, a principal bile alcohol in human urine. The study synthesized and examined four stereoisomers to understand the stereochemistry at C-24 and C-25. It was discovered that the major bile alcohol in human urine is (24S,25R)-27-nor-5β-cholestane-3α,7α,12α,24,25-pentol. This work contributes to understanding bile alcohol biosynthesis and its variations in humans.
Therapeutic Potential and Biotransformation
Glowacki et al. (2019) in their study, "LC-MSMS characterisations of scymnol and oxoscymnol biotransformations in incubation mixtures of rat liver microsomes", analyzed the biotransformation products of 5β-scymnol, a therapeutic nutraceutical related to 5β-Cholestane derivatives. This research highlights the metabolic pathways and potential therapeutic uses of such compounds.
Formation of Bile Acids from Cholesterol
The study of cholesterol metabolism into bile acids by Helga et al. (2003) in "Mechanism of Formation of Bile Acids from Cholesterol: Oxidation of 5~Cholestane3a, ?a, 12a-trio1 and Formation of Propionic Acid from the Side Chain by Rat Liver Mitochondria" reveals the critical role of 5β-cholestane derivatives in this process. The conversion of cholesterol to bile acids involves complex enzymatic reactions, where 5β-Cholestane derivatives serve as intermediates.
Role in Steroidal Synthesis
In the realm of steroidal chemistry, Mushfiq et al. (2005) investigated "Synthesis of Steroidal Thiadiazoles from Steroidal Ketones", showcasing the conversion of 5α-Cholestane-6-one into steroidal thiadiazoles. This synthesis process underscores the versatility of 5β-Cholestane derivatives in creating new steroidal structures.
Properties
Molecular Formula |
C27H48O5 |
---|---|
Molecular Weight |
452.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-15(10-18(29)14-25(2,3)32)19-6-7-20-24-21(13-23(31)27(19,20)5)26(4)9-8-17(28)11-16(26)12-22(24)30/h15-24,28-32H,6-14H2,1-5H3/t15-,16+,17-,18+,19-,20+,21+,22-,23+,24+,26+,27-/m1/s1 |
InChI Key |
OXSBBBPDYVCAKC-WGFUQMKWSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](CC(C)(C)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CC(CC(C)(C)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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